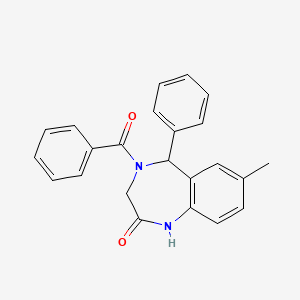![molecular formula C16H17NO3 B5130674 ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate](/img/structure/B5130674.png)
ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate, also known as EDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. EDC is a heterocyclic compound that belongs to the family of furoquinolines, which are known for their diverse biological activities. The synthesis of EDC involves a multi-step process that requires careful optimization to achieve high yields and purity.
Mecanismo De Acción
The mechanism of action of ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been found to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II and increasing the production of reactive oxygen species. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the growth of bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has several advantages for lab experiments, including its high purity and stability. This compound can be easily synthesized in the lab using standard organic synthesis techniques, and its purity can be improved through recrystallization or column chromatography. This compound is also stable under normal lab conditions, making it a convenient tool for various experiments.
However, this compound also has some limitations for lab experiments. This compound is a relatively complex molecule, and its synthesis requires multiple steps, which can be time-consuming and challenging to optimize. This compound is also relatively expensive compared to other organic compounds, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. This could involve the development of new catalysts or reaction conditions to streamline the synthesis process.
Another future direction is the exploration of the biological activities of this compound and its derivatives. This compound has been shown to exhibit a wide range of biological activities, and further research could uncover new applications for this compound in the pharmaceutical industry.
Finally, the development of new materials based on this compound could also be a promising direction for future research. This compound has been used as a building block for the synthesis of various functional materials, and further exploration of its properties could lead to the development of new materials with unique optical and electronic properties.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The synthesis of this compound involves a multi-step process that requires careful optimization to achieve high yields and purity. This compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Further research is needed to fully understand the mechanism of action of this compound and its derivatives and to explore new applications for this compound in various fields.
Métodos De Síntesis
The synthesis of ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate involves a multi-step process that starts with the condensation of 2,4-dimethyl-3-pentanone with 2-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then subjected to a cyclization reaction in the presence of a Lewis acid catalyst to form the furoquinoline ring system. Finally, the carboxylic acid group is esterified with ethanol to yield this compound. The overall yield of this compound synthesis is around 30-40%, and the purity can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In the pharmaceutical industry, this compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of bacteria and viruses.
In materials science, this compound has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, liquid crystals, and organic semiconductors. This compound has been found to exhibit excellent optical properties, such as high quantum yields and good photostability, making it a promising candidate for the development of fluorescent probes and sensors.
In organic synthesis, this compound has been used as a versatile building block for the synthesis of various heterocyclic compounds. This compound can be easily functionalized to introduce different chemical groups, making it a valuable tool for the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-4-19-16(18)11-5-6-14-13(8-11)15-12(10(3)17-14)7-9(2)20-15/h5-6,8-9H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZRUXBWUMXCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=C(N=C2C=C1)C)CC(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5130593.png)
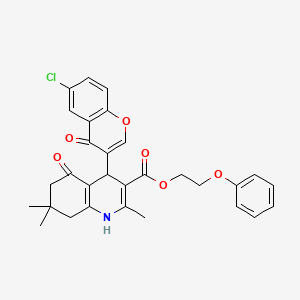
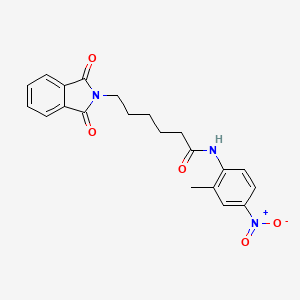
![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5130617.png)

![N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5130647.png)
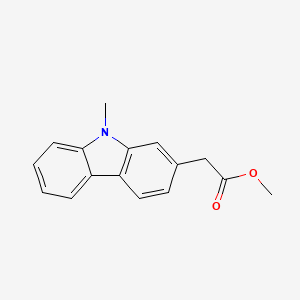
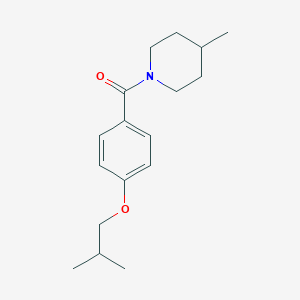
![2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5130664.png)
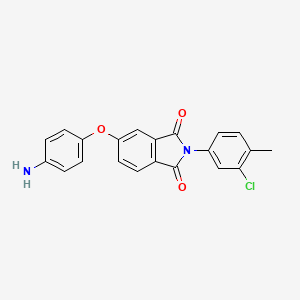
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5130678.png)
![3-({[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5130684.png)
![N-(3,4-dichlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5130694.png)
